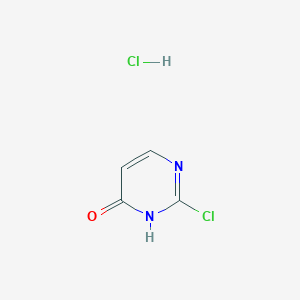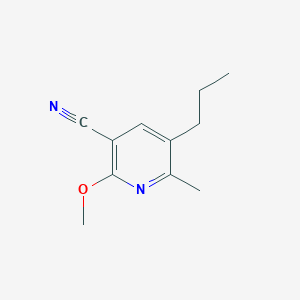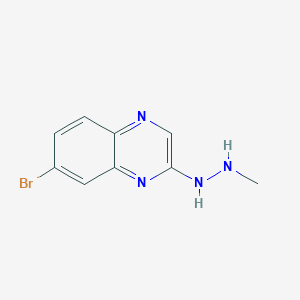![molecular formula C19H13BrN2O2 B15355268 Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate is a complex organic compound belonging to the indole derivatives family. Indoles are significant heterocyclic systems found in many natural products and drugs, known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The bromination step to introduce the bromo group at the 8-position of the pyridoindole ring can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acidic or basic conditions.
Reduction: LiAlH4, H2, and metal catalysts like palladium on carbon (Pd/C).
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles or benzene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its bromo group makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent for treating different diseases.
Medicine: The compound's biological activities make it a candidate for drug development. Its ability to interact with multiple receptors and enzymes can be harnessed to design new drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity profile make it valuable for developing new materials and products.
Mécanisme D'action
The mechanism by which Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group enhances its reactivity, allowing it to form covalent bonds with target molecules. The indole core interacts with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-(5-bromopyrido[4,3-b]indol-5-yl)benzoate: Similar structure but different position of the bromo group.
Methyl 2-(8-bromopyrido[3,4-b]indol-5-yl)benzoate: Different position of the nitrogen atom in the pyridoindole ring.
Methyl 2-(8-bromopyrido[4,3-b]indol-4-yl)benzoate: Different position of the bromo group on the indole ring.
Uniqueness: Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique structure allows for selective interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H13BrN2O2 |
|---|---|
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate |
InChI |
InChI=1S/C19H13BrN2O2/c1-24-19(23)13-4-2-3-5-16(13)22-17-7-6-12(20)10-14(17)15-11-21-9-8-18(15)22/h2-11H,1H3 |
Clé InChI |
PSZLQGCGXMXMCV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


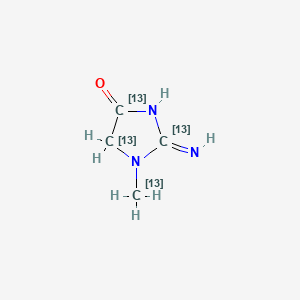
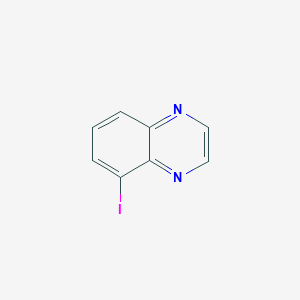
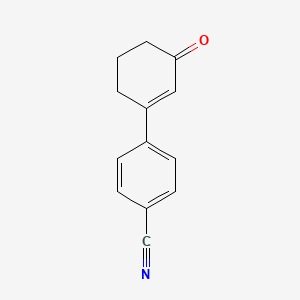
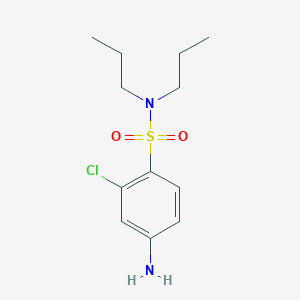
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)
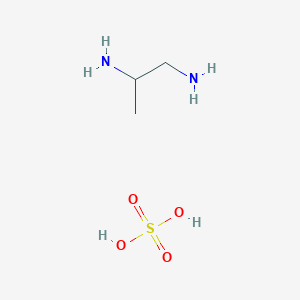
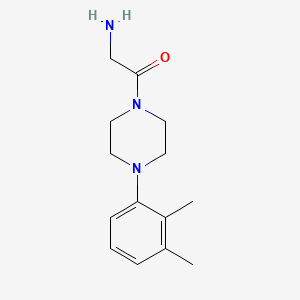
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
